molecular formula C32H22O4 B13152792 3,4,5,6-tetraphenylphthalic Acid CAS No. 27873-89-8

3,4,5,6-tetraphenylphthalic Acid

Cat. No.: B13152792
CAS No.: 27873-89-8
M. Wt: 470.5 g/mol
InChI Key: WCMNSFIBXDIFIR-UHFFFAOYSA-N
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Description

3,4,5,6-Tetraphenylphthalic Acid is an organic compound with the molecular formula C32H20O3 It is a derivative of phthalic acid, where four phenyl groups are attached to the phthalic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-tetraphenylphthalic acid typically involves multi-step reactions. One common method starts with the oxidation of benzoin to benzil using nitric acid. This is followed by a base-catalyzed aldol condensation of benzil with diphenylacetone to form tetraphenylcyclopentadienone. Finally, a Diels-Alder reaction is performed with tetraphenylcyclopentadienone and dimethyl acetylenedicarboxylate to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetraphenylphthalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

3,4,5,6-Tetraphenylphthalic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5,6-tetraphenylphthalic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Phthalic Acid: The parent compound of 3,4,5,6-tetraphenylphthalic acid, used in the production of plasticizers and resins.

    Tetraphenylmethane: A structurally similar compound with four phenyl groups attached to a central carbon atom.

    Tetraphenylporphyrin: A macrocyclic compound with four phenyl groups, used in the study of porphyrin chemistry.

Uniqueness

This compound is unique due to the presence of four phenyl groups attached to the phthalic acid core. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3,4,5,6-tetraphenylphthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22O4/c33-31(34)29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(30(29)32(35)36)24-19-11-4-12-20-24/h1-20H,(H,33,34)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMNSFIBXDIFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=CC=C3)C(=O)O)C(=O)O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10296391
Record name 3,4,5,6-tetraphenylphthalic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27873-89-8
Record name 3,4,5,6-tetraphenylphthalic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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